
Patridoid II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patridoid II is a natural product found in Patrinia saniculifolia with data available.
Aplicaciones Científicas De Investigación
Inhibitory Effects on Nitric Oxide and TNF-alpha Production
Patridoid II, an iridoid isolated from Patrinia saniculaefolia, demonstrates significant inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) production in cultured murine macrophages. This compound specifically inhibits NO and TNF-alpha in a dose-dependent manner, influencing the expression of inducible nitric oxide synthase (iNOS) without affecting cyclooxygenase-2 (COX-2) levels. These findings highlight the potential of patridoid II in modulating proinflammatory responses in macrophages (Ju et al., 2003).
Structural Identification and Isolation
Research has been conducted to identify and isolate patridoid II, alongside other iridoids like patridoid I, from the whole plant of Patrinia saniculaefolia. The structural elucidation of patridoid II is based on comprehensive spectroscopic methods, including two-dimensional NMR and high-resolution fast atom bombardment mass spectrometry. This foundational research paves the way for further exploration of patridoid II's biological activities and potential therapeutic applications (An et al., 2003).
Propiedades
Nombre del producto |
Patridoid II |
|---|---|
Fórmula molecular |
C22H34O8 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[(1S,3S,5R,7aR)-7-(hydroxymethyl)-3,5-dimethoxy-1-(3-methylbutanoyloxy)-1,3,5,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C22H34O8/c1-12(2)7-17(24)28-11-15-20-16(26-5)9-14(10-23)19(20)22(30-21(15)27-6)29-18(25)8-13(3)4/h9,12-13,16,19,21-23H,7-8,10-11H2,1-6H3/t16-,19-,21+,22-/m1/s1 |
Clave InChI |
LERLQQKAXDNEKW-ZKMOHVOUSA-N |
SMILES isomérico |
CC(C)CC(=O)OCC1=C2[C@@H](C=C([C@H]2[C@@H](O[C@@H]1OC)OC(=O)CC(C)C)CO)OC |
SMILES canónico |
CC(C)CC(=O)OCC1=C2C(C=C(C2C(OC1OC)OC(=O)CC(C)C)CO)OC |
Sinónimos |
patridoid II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



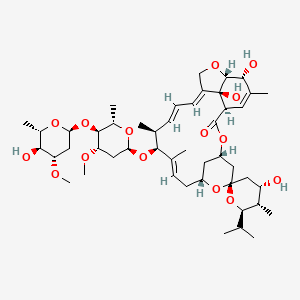
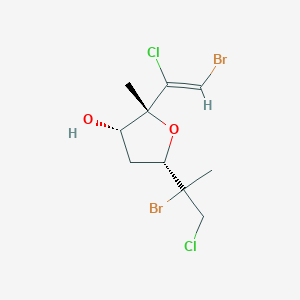
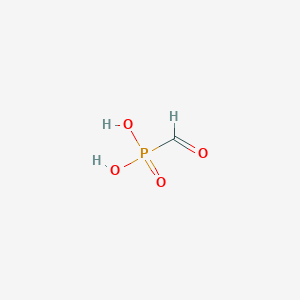
![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1248667.png)


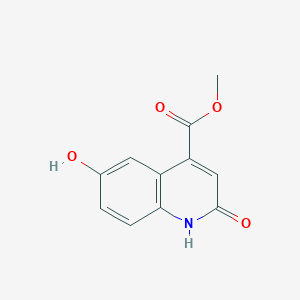
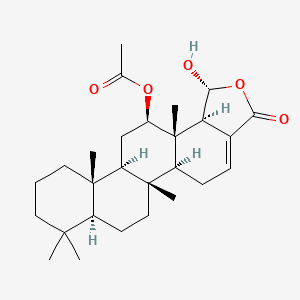

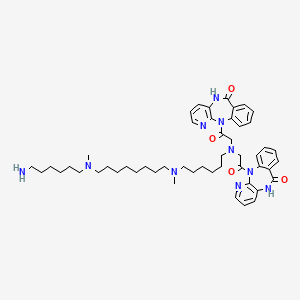
![6-Hydroxy-3-[3-methoxy-4-[(1-pyrrolidinyl)methyl]benzyl]-2-[4-[2-(1-pyrrolidinyl)-ethoxy]phenyl]benzo[b]thiophene](/img/structure/B1248679.png)
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one](/img/structure/B1248681.png)
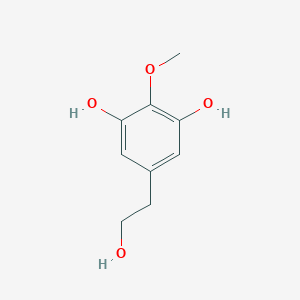
![7H-Benzo[c]fluoren-7-one, 5-[2-(dimethylamino)ethoxy]-3,9-dimethoxy-](/img/structure/B1248684.png)